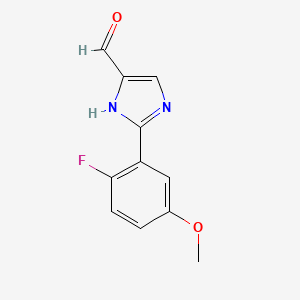
(R)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with a complex structure that includes a pyran ring, a carbamate group, and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of a pyran derivative with a carbamate precursor under specific conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carbamate group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality.
化学反应分析
Types of Reactions
®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate has potential applications as a drug precursor. Its ability to undergo various chemical modifications allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target molecule. The pyran ring and tert-butyl group contribute to the compound’s overall stability and reactivity, influencing its biological activity.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the pyran ring.
6-oxotetrahydro-2H-pyran-3-yl carbamate: Similar structure but without the tert-butyl group.
N-Boc-pyrrolidine: Contains a carbamate group and a cyclic structure but differs in the ring size and substituents.
Uniqueness
®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is unique due to the combination of its pyran ring, carbamate group, and tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R)-6-oxooxan-3-yl]carbamate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 |
InChI 键 |
NIZFUEFAOHKWFS-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)OC1 |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


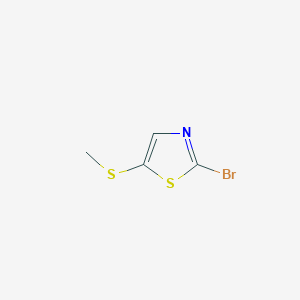
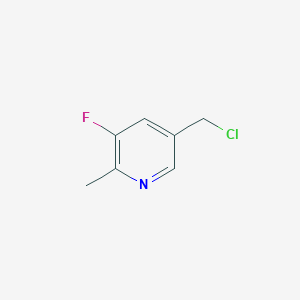
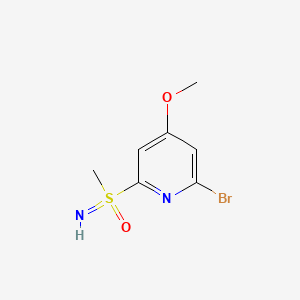
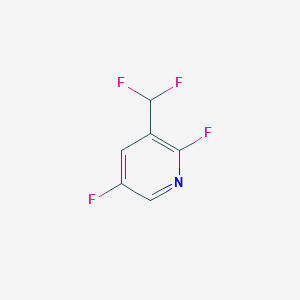
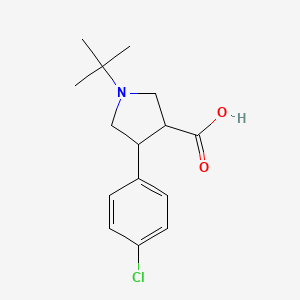

![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
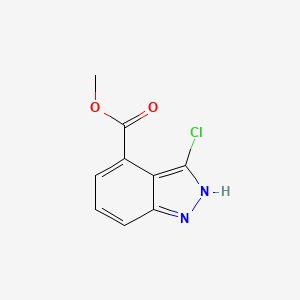
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)

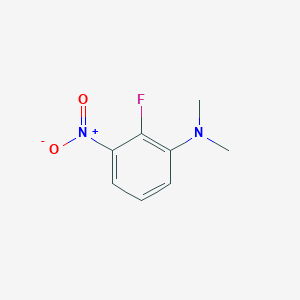
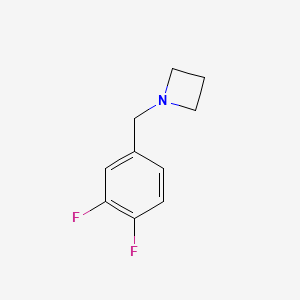
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
